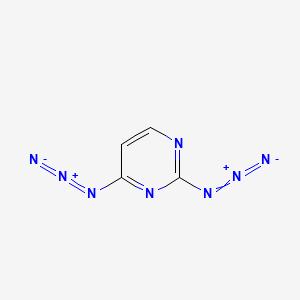

2,4-Diazidopyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

81686-10-4 |

|---|---|

Molecular Formula |

C4H2N8 |

Molecular Weight |

162.11 g/mol |

IUPAC Name |

2,4-diazidopyrimidine |

InChI |

InChI=1S/C4H2N8/c5-11-9-3-1-2-7-4(8-3)10-12-6/h1-2H |

InChI Key |

MIMQLFWRQOEHKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diazidopyrimidine and Its Derivatives

Direct Synthesis from Dichloropyrimidine Precursors

The most common and direct route to 2,4-diazidopyrimidine involves the substitution of chlorine atoms from a readily available starting material, 2,4-dichloropyrimidine (B19661). scbt.com

The synthesis of this compound is effectively accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This involves treating 2,4-dichloropyrimidine with an azide (B81097) source, most commonly sodium azide (NaN₃). koreascience.kr The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of the chloro groups by the azide nucleophile. acs.org

In a typical procedure, 2,4-dichloropyrimidine is reacted with sodium azide in a suitable solvent, such as absolute ethanol. koreascience.kr This reaction proceeds to replace both chlorine atoms at the C2 and C4 positions, yielding the desired this compound. A similar strategy has been successfully applied to the synthesis of diazido derivatives of related fused systems, such as 6-(acetoxymethyl)-2,4-dichloropyrido[3,2-d]pyrimidine, which afforded the corresponding diazido derivative in an 82% yield when treated with two equivalents of sodium azide in ethanol. koreascience.kr

It is crucial to note that 2,4-diazidopyrimidines often exist in equilibrium with a more stable tetrazole tautomer. researchgate.net Research indicates that "2,4-diazidopyrimidines" predominantly exist as the 5-azido-tetrazolo[1·5-a]pyrimidine tautomer, particularly in the solid state and in polar solvents. researchgate.netresearchgate.net The diazido-form is considered metastable at room temperature. researchgate.net

The regioselectivity of nucleophilic substitution on the 2,4-dichloropyrimidine scaffold is a critical factor in synthesis design and optimization. While the reaction with sodium azide typically leads to the disubstituted product, the substitution of other nucleophiles can be selective for the C4 or C2 position. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective towards the C4 position. acs.orgwuxiapptec.com However, this selectivity is highly sensitive to the electronic properties of other substituents on the pyrimidine ring. wuxiapptec.com

For instance, the presence of strong electron-donating groups at the C6 position can alter the electronic distribution within the ring, making the C2 position more susceptible to nucleophilic attack. wuxiapptec.com Quantum mechanics (QM) analyses show that while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily at C4 in unsubstituted 2,4-dichloropyrimidine, electron-donating groups like methoxy (B1213986) (OMe) or methylamino (NHMe) at C6 result in similar LUMO lobe sizes at both C2 and C4, leading to a mixture of products or a reversal of selectivity. wuxiapptec.com This understanding is key to optimizing reaction conditions to achieve the desired substitution pattern, although for the synthesis of the symmetrical this compound, the primary goal is complete substitution.

The following table summarizes findings on the regioselectivity of SNAr reactions on substituted 2,4-dichloropyrimidines, which informs the synthetic strategy for its derivatives.

| Precursor | Nucleophile | Conditions | C4/C2 Ratio | Reference |

| 2,4-Dichloropyrimidine | Neutral Nitrogen Nucleophiles | N/A | 1:1 to 4:1 | acs.org |

| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | N-Methylaniline | K₂CO₃, DMAc, rt, 1 h | 97:3 | acs.org |

| 2,4,6-Trichloropyrimidine | Phenolate ion | N/A | 90:10 | acs.org |

Synthesis of Annulated Azidopyrimidines and Related Fused Systems

The synthetic principles applied to this compound can be extended to create annulated (fused-ring) systems. These complex structures are built upon precursors that already contain a fused ring, such as pyridopyrimidines or thienopyrimidines.

For example, 2,4-diazidopyrido[3,2-d]pyrimidine is synthesized from its corresponding dichloride precursor via an SNAr reaction with sodium azide. rtu.lv X-ray analysis confirms that this compound exists in the crystalline phase as its stable tautomer, 5-azidopyrido[2,3-e]tetrazolo[1,5-a]pyrimidine. rtu.lv The synthesis of these diazido compounds is often rapid; the introduction of two azido (B1232118) groups can be achieved in under an hour. nih.gov This is attributed to the first azido group at C4 tautomerizing to a tetrazole, which acts as an electron-withdrawing group that further activates the pyrimidine system for the second nucleophilic attack at C2. nih.gov

Similarly, methods have been developed for the synthesis of 8-azidothieno[3,2-d]pyrimidine/thieno[2,3-e]tetrazolo[1,5-c]pyrimidine systems. researchgate.net These syntheses highlight the prevalence of the azide-tetrazole equilibrium, where the product exists as the tetrazolo tautomer in the solid state but can establish an equilibrium with the azide form in solution. researchgate.net This equilibrium is a key feature that is exploited in subsequent functionalization reactions.

Strategies for Derivatization of this compound

The azide functional groups on the pyrimidine ring are not merely endpoints but are versatile handles for further chemical modification. Derivatization can be achieved through post-synthetic functionalization or by using the azidopyrimidine (B78605) unit as a building block in larger molecular structures.

Post-synthetic functionalization refers to the chemical modification of a molecule after its initial synthesis. The azide groups of this compound and its annulated analogues are highly amenable to such modifications. The azide-tetrazole equilibrium is particularly useful, as the fused tetrazolo[1,5-a]pyrimidine (B1219648) derivatives can react as if they were 2-azidopyrimidines due to the presence of a sufficient concentration of the reactive azide tautomer in solution. nih.gov

This reactivity allows for a range of transformations, including:

Nucleophilic Aromatic Substitution (SNAr): One of the azide groups (often at the C4-equivalent position) can be selectively replaced by other nucleophiles. A straightforward method has been developed for the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from 2,4-diazidopyrido[3,2-d]pyrimidine by reacting it with various N-, S-, and O-nucleophiles. Yields are generally high for N- and S-nucleophiles (47-98%) but lower for O-nucleophiles (20-32%). nih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group can undergo "click chemistry" reactions with alkynes to form triazole rings, a powerful method for linking the pyrimidine core to other molecules. nih.gov

Staudinger Reaction: The reaction of the azide group with phosphines, like triphenylphosphine, forms an aza-ylide, which can be hydrolyzed to an amine or used to form other nitrogen-containing structures. nih.gov

The following table presents examples of post-synthetic modifications of an annulated diazidopyrimidine derivative.

| Reagent/Reaction Type | Product Type | Yield | Reference |

| N-Nucleophiles (e.g., amines) | 5-Amino-substituted tetrazolopyridopyrimidine | 47-98% | nih.gov |

| S-Nucleophiles (e.g., thiols) | 5-Thio-substituted tetrazolopyridopyrimidine | 47-98% | nih.gov |

| O-Nucleophiles (e.g., alkoxides) | 5-Alkoxy-substituted tetrazolopyridopyrimidine | 20-32% | nih.gov |

| CuAAC (Click Chemistry) | Triazole-functionalized pyridopyrimidine | N/A | nih.gov |

| Staudinger Reaction | Amine or phosphazene-functionalized pyridopyrimidine | N/A | nih.gov |

A molecular scaffold is a core structure upon which other chemical moieties can be built to create complex molecules with specific functions. mdpi.comnih.gov this compound and its derivatives serve as valuable scaffolds due to the reactive azide handles that allow for their rational incorporation into larger systems. mdpi.com

One prominent example is in the synthesis of modified oligonucleotides. Azide-modified nucleosides can be incorporated into DNA and RNA strands during solid-phase synthesis. researchgate.net Alternatively, an azide-containing unit can be attached post-synthetically. researchgate.netresearchgate.net These azide-modified oligonucleotides can then be conjugated with other molecules, such as fluorescent probes, via click chemistry. acs.org This approach demonstrates how the azidopyrimidine moiety can be integrated into a complex biological macromolecule, providing a site for specific labeling and functionalization.

The use of this compound derivatives in designing such complex architectures leverages the reliable synthetic routes to the core scaffold and the versatile reactivity of the azide groups for subsequent, often bio-orthogonal, conjugation reactions.

Tautomeric Equilibria and Isomerization in 2,4 Diazidopyrimidine Systems

Azide-Tetrazole Tautomerism in 2,4-Diazidopyrimidine

The fundamental tautomeric process in this compound involves the C2-azido group. The C4-azido group is not positioned adjacent to a ring nitrogen and therefore does not participate in this type of intramolecular cyclization.

The azide-tetrazole equilibrium in the this compound system is a valence isomerization characterized by the reversible cyclization of the 2-azido substituent. The terminal nitrogen atom of the C2-azide group attacks the N1 position of the pyrimidine (B1678525) ring in a formal [1,5]-dipolar cycloaddition. This reaction transforms the diazido form (this compound) into a fused heterocyclic system, 5-azido-tetrazolo[1,5-a]pyrimidine.

The equilibrium can be represented as: This compound (Azido Form) ⇌ 5-Azido-tetrazolo[1,5-a]pyrimidine (Tetrazolo Form)

This equilibrium is dynamic and rapid on the NMR timescale at ambient temperatures, although the position of the equilibrium is heavily skewed toward one tautomer. The interconversion involves the breaking of the N=N double bond in the azide (B81097) and the C=N double bond in the pyrimidine ring, with the concurrent formation of two new single bonds to create the fused tetrazole ring.

Research findings from X-ray crystallography, NMR spectroscopy (¹H, ¹³C, and ¹⁵N), and IR spectroscopy have conclusively determined the predominant tautomeric forms of the compound in different phases.

Solid State: In the crystalline solid state, the compound exists exclusively as the fused tetrazolo[1,5-a]pyrimidine (B1219648) tautomer. X-ray diffraction studies confirm the planar, fused-ring structure of 5-azido-tetrazolo[1,5-a]pyrimidine. The greater thermodynamic stability of this form in the crystal lattice, likely due to favorable packing forces and electronic delocalization within the fused aromatic system, drives the equilibrium completely to the cyclized form [1, 4]. The characteristic azide stretch (νN₃) for the C2-azido group around 2120-2150 cm⁻¹ is absent in the IR spectrum of the solid, while the C4-azido group's stretch remains.

Solution: In a wide range of organic solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆), the equilibrium overwhelmingly favors the tetrazolo[1,5-a]pyrimidine tautomer. For the parent, unsubstituted compound, the open-chain diazido form is typically present in concentrations too low to be detected by standard NMR techniques [2, 5]. Spectroscopic analysis consistently shows signals corresponding only to the 5-azido-tetrazolo[1,5-a]pyrimidine structure, indicating that the equilibrium constant (K = [Tetrazolo]/[Azido]) is very large.

Factors Influencing Tautomeric Equilibrium of this compound

While the tetrazolo form is dominant, the precise position of the azide-tetrazole equilibrium can be influenced by several external and internal factors, including electronic effects of other substituents, solvent properties, and temperature.

The introduction of substituents onto the pyrimidine ring, particularly at the C5 or C6 positions, can significantly alter the electronic properties of the system and thereby shift the tautomeric equilibrium.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the pyrimidine ring. This destabilizes the partial positive charge that develops on the ring during the cyclization transition state, making the formation of the tetrazole ring less favorable. Consequently, EWGs shift the equilibrium toward the open-chain azido (B1232118) tautomer [1, 3]. In some cases with strong EWGs, the azido form can become the major species in solution.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the pyrimidine ring. This stabilizes the fused tetrazole ring system and the transition state leading to it. As a result, EDGs push the equilibrium even further toward the tetrazolo tautomer, often making the azido form completely undetectable .

The following table illustrates the qualitative effect of substituents at the C5 position on the equilibrium.

| C5-Substituent (R) | Electronic Effect | Favored Tautomer | Qualitative Equilibrium Constant (K = [Tetrazolo]/[Azido]) |

|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Azido form favored | K < 1 |

| -Cl | Weak Electron-Withdrawing | Tetrazolo form still major | K > 1 |

| -H (Parent Compound) | Neutral | Tetrazolo form overwhelmingly favored | K ≫ 1 |

| -CH₃ | Electron-Donating | Tetrazolo form exclusively favored | K ⋙ 1 |

The polarity of the solvent plays a critical role in stabilizing one tautomer over the other. The tetrazolo form, despite being a fused, largely aromatic system, generally possesses a larger dipole moment than the corresponding diazido form due to significant charge separation within the fused rings.

Therefore, an increase in solvent polarity typically stabilizes the more polar tetrazolo tautomer, shifting the equilibrium to the right [1, 2]. In non-polar solvents, the relative population of the azido form may increase, although for the parent compound, the tetrazolo form remains dominant across the entire range of common solvents.

| Solvent | Dielectric Constant (ε) at 25°C | Observed % of Tetrazolo Tautomer |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | 2.2 | ~85% |

| Chloroform-d (CDCl₃) | 4.8 | ~92% |

| Acetone-d₆ | 21.0 | ~98% |

| DMSO-d₆ | 47.0 | >99% |

Note: Data are illustrative for a system where both tautomers are observable.

The azide-tetrazole equilibrium is temperature-dependent, allowing for the determination of key thermodynamic parameters through techniques like variable-temperature NMR (VT-NMR) spectroscopy. By measuring the equilibrium constant (K) at various temperatures, a van't Hoff plot (ln K vs. 1/T) can be constructed.

From this plot, the standard enthalpy (ΔH°) and entropy (ΔS°) of the isomerization can be calculated.

Enthalpy (ΔH°): The cyclization to the tetrazole form is almost always an exothermic process (negative ΔH°). This reflects the formation of stable sigma bonds and a delocalized π-system, which is energetically more favorable than the open-chain azido form [2, 6].

Entropy (ΔS°): The cyclization results in a more ordered, rigid structure, leading to a loss of conformational freedom. Therefore, the entropy change for the formation of the tetrazole is negative (unfavorable) [3, 7].

At a given temperature, the Gibbs free energy (ΔG° = ΔH° - TΔS°) determines the position of the equilibrium. For the this compound system, the large negative enthalpy change typically outweighs the unfavorable negative entropy term, resulting in a negative ΔG° and a strong preference for the tetrazolo tautomer at or below room temperature.

| Parameter | Typical Value | Interpretation |

|---|---|---|

| ΔH° (Enthalpy) | -25 to -40 kJ/mol | Strongly exothermic; tetrazole formation is energetically favored. |

| ΔS° (Entropy) | -60 to -85 J/(mol·K) | Unfavorable; cyclization leads to a more ordered state. |

| ΔG° (Gibbs Free Energy at 298 K) | -7 to -18 kJ/mol | Spontaneous process; equilibrium lies strongly on the side of the tetrazole product. |

Spectroscopic Elucidation of this compound Tautomerism

The reversible intramolecular cyclization of an azido group onto an adjacent ring nitrogen atom in heterocyclic compounds like this compound gives rise to a dynamic azido-tetrazole equilibrium. This process is highly sensitive to environmental factors, including solvent polarity, temperature, and the electronic nature of substituents. mdpi.comrtu.lv The characterization of the different tautomers present in this equilibrium is heavily reliant on sophisticated spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Variable Temperature ¹H NMR, ¹⁵N NMR, NOESY/EXSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structural and dynamic properties of the this compound system. Advanced NMR experiments provide detailed insights into the populations of different tautomers and the kinetics of their interconversion.

Variable Temperature (VT) ¹H NMR is particularly useful for studying dynamic equilibria. ox.ac.uk By recording ¹H NMR spectra at different temperatures, researchers can observe changes in the signals corresponding to the azide and tetrazole tautomers. As temperature changes, the rate of interconversion between tautomers can be manipulated, allowing for the resolution of broad peaks at lower temperatures or the observation of averaged signals at higher temperatures. ox.ac.ukresearchgate.net This technique enables the determination of key thermodynamic parameters for the isomerization process. For the related 2,4-diazidopyrido[3,2-d]pyrimidine system, VT ¹H NMR studies have shown that the tetrazole tautomer is favored, particularly in polar solvents. mdpi.comresearchgate.net The tetrazole form, being more polar, is stabilized by polar solvents, causing its corresponding NMR signals to shift downfield. mdpi.com

Interactive Table 1: Thermodynamic Parameters for Azido-Tetrazole Equilibrium in a Fused Pyrimidine System researchgate.net The following data was determined for 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, which are derivatives of the this compound system, using variable temperature ¹H NMR.

| Parameter | Value Range | Significance |

| ΔG₂₉₈ (kJ/mol) | -3.33 to -7.52 | The negative values indicate that the tetrazole form is thermodynamically favored at room temperature. |

| ΔH (kJ/mol) | -19.92 to -48.02 | The negative enthalpy shows that the cyclization to the tetrazole form is an exothermic process. |

| ΔS (J/mol·K) | -43.74 to -143.27 | The negative entropy suggests a more ordered system in the rigid, fused tetrazole structure compared to the more flexible azide form. |

¹⁵N NMR Spectroscopy offers a more direct method for distinguishing between the azide and tetrazole forms, as it probes the nitrogen atoms directly involved in the tautomerism. The natural abundance of the ¹⁵N isotope is low (~0.36%), which can make these experiments challenging without isotopic labeling. rtu.lv However, the chemical shifts of nitrogen atoms in an azide group are significantly different from those in a tetrazole ring. researchgate.net For instance, the conversion of an azidotriazine to a tetrazolotriazine results in the appearance of characteristic ¹⁵N resonances for the tetrazole ring. researchgate.net While a definitive assignment for this compound itself requires ¹⁵N labeling, the distinct chemical shift environments provide a clear diagnostic tool. mdpi.com

Interactive Table 2: Conceptual ¹⁵N NMR Chemical Shifts for Azide vs. Tetrazole Moieties

| Tautomeric Form | Nitrogen Environment | Expected ¹⁵N Chemical Shift Range (ppm) | Rationale |

| Azide Form | Central Nitrogen (Nβ) of -N₃ | Highly deshielded | Unique electronic environment of the central nitrogen in the linear azide group. |

| Azide Form | Terminal Nitrogens (Nα, Nγ) of -N₃ | Shielded relative to Nβ | Different bonding and hybridization compared to the central nitrogen. |

| Tetrazole Form | Fused Tetrazole Ring Nitrogens | Characteristic upfield shifts | Appearance of distinct signals corresponding to the four unique nitrogen atoms within the heterocyclic tetrazole ring. researchgate.net |

NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy) are powerful 2D NMR techniques for studying systems in dynamic equilibrium. huji.ac.il The NOESY and EXSY experiments use the same pulse sequence but provide different information. blogspot.com NOESY detects protons that are close in space (through-space correlation), while EXSY detects chemical exchange between different sites. huji.ac.iluchicago.edu For the this compound system, EXSY can reveal cross-peaks between the proton signals of the azide tautomer and the corresponding signals of the tetrazole tautomer(s). blogspot.comnsc.ru The presence of these positive cross-peaks is direct evidence of the chemical exchange occurring between the isomeric forms, and their intensity can be used to quantify the rates of interconversion. huji.ac.ilblogspot.com

Infrared (IR) Spectroscopic Analysis of Azide and Tetrazole Forms

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, making it well-suited for monitoring the azido-tetrazole tautomerism. The key to this analysis is the distinct and strong absorption band associated with the azide functional group.

The azide group (–N₃) exhibits a characteristic asymmetric stretching vibration (νₐₛ) that appears in a relatively clean region of the IR spectrum, typically between 2160 and 2120 cm⁻¹. koreascience.kr This band is often sharp and intense, serving as a clear diagnostic marker for the open-chain azide tautomer. koreascience.kr In the case of 6-(4-acetoxymethyl)-2,4-diazidopyrido[3,2-d]pyrimidine, a sharp azide band was observed at 2160 cm⁻¹. koreascience.kr

When this compound undergoes cyclization to form one of its tetrazolo-pyrimidine tautomers, the azide functional group is consumed. Consequently, the characteristic azide absorption band at ~2160 cm⁻¹ will decrease in intensity or disappear entirely from the IR spectrum. researchgate.net The appearance of new bands associated with the tetrazole ring structure, although often less distinct and overlapping with other fingerprint region absorptions, accompanies this change. Therefore, the presence and intensity of the azide peak in an IR spectrum provide direct evidence for the position of the tautomeric equilibrium. rtu.lvresearchgate.net

Interactive Table 3: Key Diagnostic IR Absorption Bands for Azido-Tetrazole Tautomerism

| Functional Group/Tautomer | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Significance |

| Azide (-N₃) | Asymmetric Stretch (νₐₛ) | ~2160 - 2120 | Strong, sharp peak indicating the presence of the open-chain azide tautomer. koreascience.kr |

| Tetrazole Ring | Ring Stretching/Breathing | ~1600 - 1400 | Bands in the fingerprint region indicating the presence of the fused heterocyclic ring. |

| Tetrazole Ring | Ring Bending | ~1100 - 1000 | Bands in the fingerprint region indicating the presence of the fused heterocyclic ring. |

Reactivity Profiles and Mechanistic Pathways of 2,4 Diazidopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Diazidopyrimidine

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound and its derivatives, allowing for the selective replacement of one of the azido (B1232118) groups. The regioselectivity and efficiency of these reactions are highly dependent on the electronic environment of the pyrimidine (B1678525) ring and the nature of the attacking nucleophile.

In pyrimidine systems containing two identical leaving groups at the C-2 and C-4 positions, nucleophilic attack conventionally occurs at the more reactive C-4 position. mdpi.comnih.govrtu.lv This preference is attributed to the electronic characteristics of the pyrimidine ring, where the C-4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack. For instance, in related 2,4-dihalopyrimidines, SNAr reactions with various nucleophiles, as well as Stille coupling, selectively occur at C-4. wuxiapptec.comnih.gov

This C-4 selectivity is also observed in fused pyrimidine systems. rtu.lvresearchgate.netwuxiapptec.com Studies on 2,4-diazidopyrido[3,2-d]pyrimidine, a related fused heterocyclic system, confirm that substitution with thiols and amines proceeds selectively at the C-4 position. mdpi.comnih.gov Confirmation of the C-4 position as the more reactive site was achieved by reversing the order of nucleophile addition in the synthesis of a related compound. The initial addition of an amine to 2,4-dichloropyrido[3,2-d]pyrimidine, followed by sodium azide (B81097), also yielded the C-4 substituted product. mdpi.comnih.gov

However, exceptions to this C-4 selectivity exist. Under certain conditions, particularly with changes in the substitution pattern on the pyrimidine ring, C-2 selectivity can be achieved. wuxiapptec.comnih.gov For example, palladium-catalyzed C-S cross-coupling of 2,4-dichloropyrimidine (B19661) with thiols has been shown to uniquely favor the C-2 position. nih.gov

The regioselectivity of SNAr reactions on the 2,4-disubstituted pyrimidine scaffold is a delicate balance of electronic and steric effects. wuxiapptec.comunilag.edu.ngnumberanalytics.com A critical factor is the azide-tetrazole tautomerism, an equilibrium between the azido form and a fused tetrazole ring. mdpi.comnih.gov This equilibrium is highly sensitive to substituent electronic effects, solvent polarity, and temperature. mdpi.comnih.govresearchgate.net

The electronic nature of other substituents on the pyrimidine ring can reverse the typical C-4 selectivity. For example, the presence of a strong electron-donating group at the C-6 position of 2,4-dichloropyrimidine can make the C-2 position more favorable for nucleophilic attack. wuxiapptec.com The tautomeric state of the molecule is particularly influential; if the azido group at C-4 participates in the formation of a fused tetrazole ring, it becomes part of an aromatic system that is not susceptible to substitution. nih.govrtu.lv The electron-withdrawing nature of the resulting tetrazole moiety can then activate the C-2 position for a nucleophilic attack that would otherwise be disfavored. nih.govrtu.lv This phenomenon is observed in 2,4-diazidopurines, where SNAr reactions occur at the C-2 position. nih.govrtu.lvresearchgate.net

Steric factors also play a significant role. wuxiapptec.comunilag.edu.ngnumberanalytics.com The approach of a nucleophile can be hindered by bulky substituents near a potential reaction site. wuxiapptec.comnumberanalytics.com In pyridines, the lone pair of electrons on the ring nitrogen can create a form of steric shield, making nucleophilic approach to the adjacent C-2 position more difficult than to the more distant C-4 position. stackexchange.com

This compound derivatives react with a variety of nitrogen (N-), oxygen (O-), and sulfur (S-) based nucleophiles, leading to the formation of C-4 substituted products. mdpi.comresearchgate.net The success and yield of these reactions vary depending on the nucleophile's reactivity.

Reactions with S-nucleophiles, such as thiols, proceed efficiently. In the case of 2,4-diazidopyrido[3,2-d]pyrimidine, reactions with various thiols in the presence of a base like triethylamine (B128534) (NEt₃) in dichloromethane (B109758) (DCM) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) give the corresponding 5-thio-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines in moderate to high yields. mdpi.comnih.gov

N-nucleophiles, primarily primary and secondary amines, also readily substitute the C-4 position. mdpi.com The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with amines in DCM occurs at ambient temperature, yielding the C-4 amino-substituted products in good yields. mdpi.comnih.gov The electron-donating character of the newly introduced amino group can deactivate the pyrimidine ring towards further substitution. mdpi.com

O-nucleophiles, such as alcohols, tend to be less reactive. Their substitution reactions typically require a base like K₂CO₃ and a solvent such as acetonitrile (B52724) (MeCN), and generally result in lower product yields compared to N- and S-nucleophiles. researchgate.net For instance, reactions of 2,4-diazidopyrido[3,2-d]pyrimidine with O-nucleophiles resulted in yields between 20-32%, whereas N- and S-nucleophiles provided yields ranging from 47% to 98%. mdpi.comresearchgate.net

Cycloaddition Reactions Involving this compound

The azide functional groups of this compound are 1,3-dipoles, making them ideal partners for cycloaddition reactions, particularly with alkynes. These reactions provide a powerful method for constructing triazole-linked structures.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govnih.govwikipedia.orgorganic-chemistry.org The reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups. rsc.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole ring. nih.govnih.gov

Despite the utility of this reaction, its application to this compound systems can be complex. In studies involving 2,4-diazidopyrido[3,2-d]pyrimidine, attempts to synthesize a bis-triazole by reacting both azide groups were unsuccessful. mdpi.com The reaction conditions for CuAAC, typically employing a copper(I) source generated from CuSO₄ and a reducing agent like sodium ascorbate, led to the formation of multiple side products. mdpi.com The major observed outcome was the selective cycloaddition at one azide group, followed by the reduction of the second azide group to an amine. This reduction is a known side reaction, as the Cu(I) system can reduce azido groups to their corresponding amino derivatives. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal "click" reaction that proceeds without the need for a cytotoxic copper catalyst. d-nb.infonih.gov The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative. d-nb.infomagtech.com.cn This inherent strain significantly lowers the activation energy for the 1,3-dipolar cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. d-nb.infonih.gov

The rational design of the cycloalkyne is key to the efficiency of SPAAC, and various derivatives have been developed to enhance reaction rates. magtech.com.cn While specific examples of this compound undergoing SPAAC are not detailed in the surveyed literature, the general reactivity of the azide group makes it a suitable substrate for this type of conjugation. nih.govrsc.org The use of SPAAC could offer a metal-free alternative for selectively functionalizing one or both azide positions of this compound, provided that a suitable strained alkyne is employed.

Other [3+2] Cycloaddition Pathways

Beyond the intramolecular azide-tetrazole equilibrium, the azido groups of this compound can participate in intermolecular [3+2] dipolar cycloadditions. This type of reaction, often categorized under "click chemistry," involves the reaction of the 1,3-dipolar azide with a suitable dipolarophile, such as an alkyne or a strained alkene. The reaction is a concerted, pericyclic process that forms a five-membered heterocyclic ring. wikipedia.org

In the context of azido-substituted heterocycles, the azide tautomer is the reactive species in these cycloadditions. For instance, the tautomeric equilibrium in related azido-quinazoline systems allows them to be used in copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reactions. researchgate.net This reaction regioselectively yields 1,4-disubstituted 1,2,3-triazoles. researchgate.net A similar reactivity is expected for this compound, where the azide form, in the presence of a copper(I) catalyst and a terminal alkyne, would yield the corresponding pyrimidine-substituted triazole. The reaction mechanism involves the coordination of the copper catalyst to the alkyne, which then reacts with the azide group.

These cycloaddition reactions provide a powerful synthetic route to create more complex molecules, linking the pyrimidine core to other chemical moieties through a stable triazole linker. researchgate.net

Thermal Decomposition Pathways and Nitrene Formation from Azidopyrimidines

The thermal degradation of energetic materials like azidopyrimidines is a complex process involving multiple steps. The stability and decomposition pathways are typically investigated using techniques such as thermogravimetry (TG) coupled with Fourier transform infrared spectroscopy (FTIR) and quadrupole mass spectrometry (QMS). nih.gov These methods allow for the determination of mass loss as a function of temperature and the identification of evolved gaseous products in real-time.

For azidopyrimidines, the initial and lowest-energy step in the thermal decomposition process is the cleavage of the N-N₂ bond within the azide group. aston.ac.uk This bond is significantly weaker than other bonds in the molecule. The decomposition is an exothermic process that results in the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction.

Studies on similar energetic heterocyclic compounds show that decomposition often proceeds through a series of consecutive reactions. psu.edu The initial N₂ loss from this compound would occur sequentially from the C2 and C4 positions, likely with different activation energies depending on the electronic environment of each azide group. The process is characterized by specific temperature ranges for decomposition, which can be influenced by factors such as the heating rate. swst.org The analysis of the gaseous products would primarily show a major evolution of N₂, followed by the fragmentation of the heterocyclic ring at higher temperatures. nih.gov

The thermal extrusion of dinitrogen from each azide group on the pyrimidine ring generates a highly reactive intermediate known as a nitrene.

N₃-C₄H₂N₂-N₃ → N₃-C₄H₂N₂-N: + N₂ → :N-C₄H₂N₂-N: + 2N₂

A nitrene is a neutral, electron-deficient species containing a nitrogen atom with a sextet of electrons. Pyrimidylnitrenes are highly unstable and will rapidly react to achieve a stable octet configuration. The reactivity of these intermediates can include:

Intramolecular Insertion: The nitrene can insert into an adjacent C-H or C-N bond, leading to the formation of new ring systems.

Intramolecular Rearrangement: Aryl nitrenes are known to undergo ring contraction (e.g., to a cyanocyclopentadiene) or ring expansion.

Intermolecular Reactions: In the presence of other substrates, the nitrene can undergo addition reactions, such as reacting with alkenes to form aziridines.

Dimerization: Two nitrene intermediates can react with each other to form an azo compound (R-N=N-R).

The specific reaction pathway taken by the pyrimidylnitrene depends on the reaction conditions and the structure of the molecule.

Photochemical Transformations of this compound

Photolysis provides an alternative method to thermal decomposition for generating nitrene intermediates from azides. By irradiating the compound with UV light, it is possible to induce the extrusion of N₂ at temperatures much lower than those required for thermolysis. mdpi.com

The photochemical transformation of this compound would proceed via a similar mechanism to its thermal decomposition, with the absorption of a photon providing the energy for N-N₂ bond cleavage. mdpi.com

N₃-C₄H₂N₂-N₃ + hν → :N-C₄H₂N₂-N: + 2N₂

The resulting pyrimidylnitrenes exhibit the same high reactivity as those generated thermally. Photochemical generation is often preferred for synthetic applications as it can be performed under milder conditions, potentially offering higher selectivity and avoiding the side reactions associated with high temperatures. scielo.org.mx Studies on related biaryltetrazoles, which exist in equilibrium with the azide form, show that photolysis leads to nitrene formation and subsequent intramolecular insertion to yield fused heterocyclic products in high yield. mdpi.com This suggests that photolysis of this compound could be a viable route for synthesizing novel, complex nitrogen-containing ring systems.

Rearrangement Reactions Beyond Azide-Tetrazole Tautomerism

The most significant intramolecular rearrangements involving the azido groups of this compound occur via the pyrimidylnitrene intermediates formed after the loss of N₂. One of the classic reactions of aryl nitrenes is ring contraction.

Upon formation, the pyrimidylnitrene can undergo a rearrangement where the pyrimidine ring contracts to form a five-membered ring. This process would involve the cleavage of one of the ring's C-N bonds and the formation of a new bond between the exocyclic nitrene nitrogen and a ring carbon atom. This could potentially lead to the formation of a substituted cyanopyrrole or related structures. Such rearrangements are a known pathway for nitrenes derived from nitrogen-containing six-membered heterocycles and serve as a route to different heterocyclic frameworks.

Another potential rearrangement is a Dimroth-type rearrangement, which is known to occur in related triazolopyrimidine systems. researchgate.net While this typically involves the triazole ring, the underlying principle of ring-opening and re-closing could be initiated by the reactive nitrene intermediate, leading to a constitutional isomer of the original pyrimidine system.

Data Tables

Table 1: Summary of Reaction Pathways for this compound

| Reaction Type | Key Reactants/Conditions | Key Intermediate | Primary Product Type |

| [3+2] Cycloaddition | Alkyne, Copper(I) Catalyst | Copper-acetylide complex | 1,2,3-Triazole |

| Thermal Decomposition | High Temperature (e.g., >200°C) | Pyrimidylnitrene | N₂, Ring Fragments |

| Photochemical Transformation | UV Light (hν) | Pyrimidylnitrene | N₂, Rearranged Heterocycles |

| Intramolecular Rearrangement | Heat or Light (via Nitrene) | Pyrimidylnitrene | Contracted/Expanded Ring Systems |

Ring Transformations and Ring Expansions Involving Pyrimidine Core

The pyrimidine ring, being a π-deficient heteroaromatic system, is inherently susceptible to nucleophilic attack, which can initiate a cascade of reactions leading to significant alterations of the core structure. wikipedia.orgbhu.ac.in In this compound, the presence of two strongly electron-withdrawing azido groups at the C2 and C4 positions further deactivates the ring towards electrophilic substitution and markedly increases its propensity for nucleophilic addition and subsequent ring transformation. wikipedia.orgrtu.lv These transformations can be broadly categorized into ring contractions, ring cleavage, and ring expansions, often proceeding through complex mechanistic pathways involving ring-opening and re-cyclization steps.

While specific, documented examples of ring transformations starting directly from this compound are not extensively reported in the literature, the known reactivity of similarly substituted pyrimidines provides a strong basis for predicting its behavior. The high reactivity of the azido groups and their equilibrium with fused tetrazole structures also plays a crucial role in the subsequent reactivity of the pyrimidine core. rtu.lvsemanticscholar.orgresearchgate.net

Ring Contraction Reactions

One of the plausible transformation pathways for the pyrimidine ring involves its contraction to a five-membered heterocyclic system, such as a 1,2,4-triazole (B32235). This type of reaction has been observed in other 4,6-disubstituted pyrimidines. For instance, the reaction of 4,6-dichloro-, 4,6-diethoxy-, and other disubstituted pyrimidines with hydrazine (B178648) at elevated temperatures results in the formation of 3-methyl-1,2,4-triazole. researchgate.net

The proposed mechanism for this unprecedented ring contraction involves the initial nucleophilic attack of hydrazine at the C4 or C6 position, followed by ring opening and subsequent re-cyclization where the C(2)-N(3)-C(4)-C(5) fragment of the pyrimidine ring is incorporated into the new 1,2,4-triazole ring. researchgate.net

Applying this precedent to this compound, a hypothetical reaction with a strong nucleophile like hydrazine could proceed as follows:

Nucleophilic attack by hydrazine at the highly electrophilic C4 position, leading to the displacement of an azide ion.

Subsequent intramolecular cyclization and ring opening of the pyrimidine nucleus.

Rearrangement and elimination of molecular nitrogen and other fragments to yield a stable, five-membered triazole ring.

The table below summarizes known ring contraction reactions of substituted pyrimidines, which serve as models for the potential reactivity of this compound.

| Starting Pyrimidine Derivative | Reagent | Product | Reference |

| 4,6-Dichloropyrimidine | Hydrazine | 3-Methyl-1,2,4-triazole | researchgate.net |

| 4,6-Diethoxypyrimidine | Hydrazine | 3-Methyl-1,2,4-triazole | researchgate.net |

| 4-X-6-Phenyl(methyl)pyrimidine 1-oxides | Liquid Ammonia | 5-Amino-3-phenyl(methyl)isoxazole | wur.nl |

Table 1: Examples of Pyrimidine Ring Contraction Reactions.

Ring Cleavage and Rearrangement

The pyrimidine ring can undergo cleavage under certain conditions, often followed by rearrangement to a different heterocyclic or acyclic structure. wikipedia.orgrsc.org The Dimroth rearrangement is a well-known example of such a process, involving the translocation of endocyclic and exocyclic nitrogen atoms. wikipedia.orgnih.gov This rearrangement typically proceeds through a ring-opening/ring-closing sequence initiated by nucleophilic addition. wikipedia.orgnih.gov For certain 1-alkyl-2-iminopyrimidines, the reaction involves the addition of water, ring-opening to an aminoaldehyde, and subsequent re-closure. wikipedia.org

Given the electron-deficient nature of the this compound ring, it is susceptible to ring-opening upon attack by strong nucleophiles. rsc.org For example, certain pyrimidine derivatives undergo facile ring cleavage when treated with acid, initiated by the attack of a weak nucleophile like water at an unsubstituted position. rsc.org The presence of electron-withdrawing groups is known to reduce the stability of the pyrimidine ring, making it more prone to decomposition by bases. wikipedia.orgrsc.org

Ring Expansions

Photochemical activation of azido-substituted heterocyclic systems can lead to ring expansion. nih.govscispace.com The mechanism often involves the extrusion of molecular nitrogen from the azide group to form a highly reactive nitrene intermediate. This nitrene can then trigger a series of skeletal rearrangements.

A relevant analogy is the photochemical behavior of 4-azidouracil nucleosides, which exist in equilibrium with their tetrazolo[1,5-c]pyrimidin-5(6H)-one tautomer. nih.gov Upon irradiation in an aqueous medium, these compounds undergo efficient nitrogen elimination and ring expansion to form 1,3,5-triazepin-2,4-dione nucleosides, a seven-membered ring system. nih.gov The proposed mechanism involves the formation of a carbodiimide (B86325) intermediate, which is then trapped by water to yield the expanded ring. nih.gov This pathway is reminiscent of the photochemical rearrangement of 2-azidopyridines to 1,2-diazepines. nih.govscispace.com

Based on this precedent, a potential photochemical ring expansion pathway for this compound can be hypothesized:

Photolytic extrusion of N₂ from one of the azido groups (or from the fused tetrazole ring) to generate a transient nitrene or a related reactive intermediate like a carbodiimide.

This intermediate undergoes skeletal rearrangement, leading to the incorporation of the exocyclic nitrogen into the ring system.

The resulting unstable intermediate is then trapped by a solvent molecule (e.g., water) or undergoes further rearrangement to yield a stable, expanded heterocyclic system, such as a diazepine (B8756704) or triazepine derivative.

The table below details examples of photochemical ring expansions in related azido-heterocyclic systems.

| Starting Compound | Conditions | Product | Key Feature | Reference |

| 4-Azidouracil nucleoside | Photolysis (aq.) | 1,3,5-Triazepin-2,4-dione nucleoside | Ring expansion from 6- to 7-membered ring | nih.gov |

| 1-Iminopyridinium ylides | Photolysis | 1,2-Diazepines | Ring enlargement | scispace.com |

| β-(Aza)aryl-β-substituted enones | Visible light | Cycloheptatriene derivatives | Dearomative ring expansion | rsc.org |

Table 2: Examples of Photochemically-Induced Ring Expansions.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 2,4 Diazidopyrimidine

Single Crystal X-ray Diffraction for Solid-State Structural Analysis and Tautomer Confirmation

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This method has been crucial in definitively determining the solid-state structure of pyrimidine (B1678525) derivatives and confirming the predominant tautomeric form.

In the case of substituted 2,4-diazidopyrimidines, SCXRD studies have been instrumental in resolving the azide-tetrazole tautomerism. shu.ac.uk While many 2,4-diazidopyrimidines tend to exist in a tetrazolo tautomeric form, the solid-state structure of 2,4-diazido-5-iodopyrimidine (B14564503) was confirmed to be in the diazido form through single-crystal X-ray analysis. shu.ac.ukrsc.org This analysis revealed that the presence of the iodine substituent at the 5-position stabilizes the diazido configuration. shu.ac.ukvulcanchem.com

The crystallographic data for 2,4-diazido-5-iodopyrimidine indicate a monoclinic crystal system with the space group P2₁/n. rsc.org The structure was resolved using Patterson and electron-density methods and refined to an R-factor of 0.046 for 1170 independent reflections. rsc.org

Interactive Table: Crystallographic Data for 2,4-Diazido-5-iodopyrimidine rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.08(1) |

| b (Å) | 4.823(5) |

| c (Å) | 15.86(1) |

| β (°) | 92.1(1) |

| Z | 4 |

The stability of the diazido form in 2,4-diazido-5-iodopyrimidine is attributed to the inductive electron-withdrawing effects of the iodine atom, which decreases the electron density at the adjacent nitrogen atoms, thus disfavoring cyclization into the tetrazolo form. vulcanchem.com Steric constraints imposed by the van der Waals radius of the iodine atom also contribute to the stabilization of the planar diazido structure. vulcanchem.com

It is important to note that while the solid-state structure is confirmed as the diazido tautomer, the tautomeric equilibrium can be influenced by the solvent environment. mdpi.com For instance, studies on 2,4-diazidopyrido[3,2-d]pyrimidine have shown a high degree of tautomerization in different solvents, with the tetrazolo form being favored in many cases. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. rsc.org It can distinguish between compounds that have the same nominal mass but different chemical formulas. rsc.org This technique is crucial for confirming the molecular weight of 2,4-diazidopyrimidine and for analyzing its fragmentation patterns, which provides further structural verification.

In HRMS analysis, the "accurate mass" of an ion can be determined to within a few parts per million, which helps to constrain the elemental composition. uni-saarland.de For a derivative like 6-amino-5-chloro-2,4-diazidopyrimidine, HRMS was used to confirm its molecular formula. dtic.mil

The fragmentation of molecules in a mass spectrometer, typically induced by electron ionization, results in a characteristic pattern of fragment ions. uni-saarland.de The analysis of these fragments offers insights into the molecule's structure. For azido-containing compounds, a common fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂). The fragmentation of the this compound ring would likely proceed through sequential loss of N₂ from the azido (B1232118) groups, followed by cleavage of the pyrimidine ring itself. While specific fragmentation data for the parent this compound is not detailed in the provided results, the general principles of mass spectrometry suggest that the molecular ion peak (M+.) and peaks corresponding to the loss of one and two N₂ molecules would be prominent features in its mass spectrum. uni-saarland.de

Multi-stage mass spectrometry (MSⁿ) can provide even deeper structural information by fragmenting specific product ions, which is particularly useful for differentiating isomers. nih.gov

Interactive Table: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description |

| [M]+• | Molecular Ion |

| [M-N₂]+• | Loss of one nitrogen molecule |

| [M-2N₂]+• | Loss of two nitrogen molecules |

| Further Fragments | Ions resulting from pyrimidine ring cleavage |

Complementary Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. upi.edunih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. pg.edu.plpace.edu

FT-IR Spectroscopy

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of functional groups. For this compound, the most prominent feature in the FT-IR spectrum would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide (B81097) (–N₃) group. This band typically appears in the region of 2100-2200 cm⁻¹. The presence of two azido groups might lead to a split or broadened peak in this region. Other characteristic bands would include those for the C=N and C=C stretching vibrations of the pyrimidine ring, typically found in the 1500-1650 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. unibe.ch Therefore, vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric stretching vibration (νₛ) of the azide group, which is often weak or absent in the FT-IR spectrum, is typically strong in the Raman spectrum. This provides a confirmatory signature for the azido functional group. The pyrimidine ring vibrations would also be observable in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy offers a comprehensive vibrational profile of this compound, allowing for the unambiguous identification of its key functional groups.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Azide (–N₃) | Asymmetric stretch (νₐₛ) | 2100 - 2200 | FT-IR (Strong) |

| Azide (–N₃) | Symmetric stretch (νₛ) | ~1200 - 1300 | Raman (Strong) |

| Pyrimidine Ring | C=N stretch | 1500 - 1650 | FT-IR, Raman |

| Pyrimidine Ring | C=C stretch | 1500 - 1600 | FT-IR, Raman |

| Pyrimidine Ring | Ring breathing modes | Varies | Raman |

Computational and Theoretical Chemistry Studies of 2,4 Diazidopyrimidine

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of 2,4-diazidopyrimidine. rsc.orgresearchgate.netnih.govarxiv.orgnih.govfrontiersin.orgmdpi.com These methods provide a theoretical framework for predicting molecular properties with a high degree of accuracy. mdpi.com DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy in describing electronic systems. mdpi.comresearchgate.net Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, CC2), offer a more rigorous, wave-function-based approach to solving the electronic Schrödinger equation, albeit at a higher computational expense. researchgate.netnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The analysis of the electronic structure of this compound is crucial for understanding its chemical reactivity and spectroscopic properties. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.trnih.govchalcogen.ro The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. chalcogen.ro A smaller HOMO-LUMO gap generally indicates higher reactivity. chalcogen.ro

Theoretical calculations can map the distribution of these frontier molecular orbitals across the molecule. frontiersin.org For instance, in related azido (B1232118) compounds, the HOMO is often characterized by π orbitals spread across the conjugated system, while the LUMO can be an empty π orbital. mdpi.com The energies of these orbitals can be influenced by factors such as the solvent environment. plos.org

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quercetin-SLG | DFT/6-21G | -3.7552 | 2.5897 | 6.3449 chalcogen.ro |

| 7-hydroxy-4-methyl coumarin (B35378) (anti-hh dimer, gas phase) | DFT | - | - | 5.04 researchgate.net |

| 7-hydroxy-4-methyl coumarin (anti-ht dimer, gas phase) | DFT | - | - | 5.10 researchgate.net |

Prediction of Molecular Geometry and Conformational Landscapes

Computational methods are extensively used to predict the three-dimensional arrangement of atoms in a molecule and to explore its conformational landscape. nih.govethz.chlaas.frmdpi.comsapub.org By optimizing the molecular geometry, researchers can determine the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.com For a molecule like this compound, this includes determining bond lengths, bond angles, and dihedral angles.

Conformational analysis involves identifying various low-energy structures (conformers) and the energy barriers between them. ethz.ch This is particularly important for flexible molecules, although the pyrimidine (B1678525) ring itself is relatively rigid. The orientation of the azido groups can lead to different conformers. Theoretical calculations can provide the relative energies of these conformers, indicating which are most likely to be populated at a given temperature. ethz.ch

Calculation of Vibrational Frequencies and Spectroscopic Parameters

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the various modes of atomic motion, such as stretching and bending of bonds. researchgate.netnih.govwikipedia.orgajol.infonist.gov These calculated frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. mdpi.comajol.info This comparison helps in the assignment of experimentally observed spectral bands to specific vibrational modes. researchgate.net

The accuracy of these predictions depends on the level of theory and basis set used. mdpi.com Often, calculated frequencies are scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation typically used in these calculations. wikipedia.org Beyond vibrational frequencies, computational methods can also predict other spectroscopic parameters, such as NMR chemical shifts, which are valuable for structural elucidation. plos.org

Modeling of Tautomeric Equilibria and Interconversion Barriers

A significant aspect of the chemistry of this compound is its ability to exist in different tautomeric forms, most notably through the azide-tetrazole equilibrium. researchgate.netmdpi.comrtu.lv The azido groups can cyclize to form fused tetrazole rings, leading to a dynamic equilibrium between the diazido form and one or more tetrazolo tautomers. mdpi.comresearchgate.net

Computational modeling is a powerful tool to study these equilibria. By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable under specific conditions. researchgate.netrsc.org Factors such as the electronic effects of substituents, solvent polarity, and temperature can significantly influence the position of this equilibrium. mdpi.comrtu.lv For instance, theoretical studies have shown that electron-donating groups tend to stabilize the tetrazole form, while more polar solvents also favor the tetrazole tautomer. rtu.lv

Furthermore, computational methods can be used to calculate the energy barriers for the interconversion between tautomers. This involves locating the transition state structure that connects the two tautomers on the potential energy surface. The height of this barrier provides information about the rate of the tautomerization process. researchgate.net

| Parameter | Value Range | Significance |

|---|---|---|

| ΔG298 | -3.33 to -7.52 kJ/mol researchgate.net | Favors the tetrazole tautomer at 298 K. researchgate.net |

| ΔH | -19.92 to -48.02 kJ/mol researchgate.net | The conversion to the tetrazole form is exothermic. researchgate.net |

| ΔS | -43.74 to -143.27 J/mol·K researchgate.net | The tetrazole form is more ordered. researchgate.net |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the simulation of reaction pathways and the characterization of transition states. This is particularly valuable for understanding the reactivity of this compound in various chemical transformations.

Investigation of Regioselectivity through Computational Energy Landscapes

In reactions where multiple products can be formed, computational methods can be used to predict the regioselectivity by exploring the potential energy landscape of the reaction. mdpi.compku.edu.cncuni.cznih.gov For a molecule like this compound, which has two reactive sites, nucleophilic substitution reactions can potentially occur at either the C2 or C4 position.

By calculating the activation energies for the different possible reaction pathways, it is possible to determine which pathway is kinetically favored. pku.edu.cn The pathway with the lower activation energy barrier will be the dominant one, leading to the major product. For example, in nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile typically occurs at the more reactive C4 position in similar pyrimidine systems. mdpi.com However, the azide-tetrazole equilibrium can influence this reactivity. rtu.lv The formation of a tetrazole ring, which is electron-withdrawing, can enhance the reactivity of the pyrimidine system towards nucleophilic attack. mdpi.com Computational studies can model these effects and predict how the regioselectivity might change under different reaction conditions or with different substrates. rtu.lvpku.edu.cn

Kinetics and Thermodynamics of Reaction Mechanisms

The reaction mechanisms of this compound are primarily governed by the chemistry of the azide (B81097) functional groups, which can undergo thermal decomposition and engage in a characteristic azide-tetrazole tautomerism. Computational studies, complemented by experimental data on analogous compounds, provide significant insights into the kinetics and thermodynamics of these processes.

A predominant reaction pathway for this compound is the azide-tetrazole equilibrium. It is well-established that 2,4-diazidopyrimidines can exist in equilibrium with their fused tetrazole tautomers. capes.gov.br Specifically, this compound is believed to exist predominantly in the 5-azido-tetrazolo[1,5-a]pyrimidine form. capes.gov.brshu.ac.uk This equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, and temperature.

Computational and experimental studies on the closely related compound, 2,4-diazidopyrido[3,2-d]pyrimidine, offer valuable thermodynamic data for this type of tautomerization. The equilibrium tends to favor the tetrazole form. nih.govmdpi.com The thermodynamic parameters for the azide-tetrazole equilibrium in a series of substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines have been determined, as shown in Table 1. nih.govmdpi.comresearchgate.net These values indicate that the formation of the tetrazole tautomer is an enthalpically driven process.

Table 1: Thermodynamic Parameters for the Azide-Tetrazole Equilibrium of Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines at 298 K

| Compound | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Substituted Tetrazole 1 | -3.33 | -19.92 | -43.74 |

| Substituted Tetrazole 2 | -7.52 | -48.02 | -143.27 |

Data sourced from studies on 2,4-diazidopyrido[3,2-d]pyrimidine derivatives. nih.govmdpi.comresearchgate.net

Table 2: Kinetic Parameters for the First Step of Thermal Decomposition of 2,4,6-Triazido-3,5-difluoropyridine

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 35.6 ± 1.2 kcal/mol |

| log(A/s⁻¹) | 15.1 ± 0.6 |

Data obtained from studies in the melt phase at temperatures between 120-160°C. researchgate.net

Prediction of Energetic Properties and Stability (Theoretical Framework)

Computational chemistry provides a powerful theoretical framework for predicting the energetic properties and stability of novel high-energy materials like this compound, often before their synthesis. These predictions are crucial for assessing the potential performance and safety of such compounds. The primary methods employed are based on quantum mechanical calculations, particularly Density Functional Theory (DFT).

The theoretical prediction of energetic properties typically involves the calculation of several key parameters, including the heat of formation, density, detonation velocity, and detonation pressure. The solid-phase heat of formation (ΔHf(s)) is a fundamental property for any energetic material. It can be calculated using various computational approaches, such as isodesmic reactions, atom equivalence methods, and semi-empirical methods like PM7. nih.gov For ionic compounds, the Jenkins' method can be utilized to estimate the lattice energy, which is then combined with the gas-phase heats of formation of the constituent ions to determine the solid-phase heat of formation. nih.govuc.edu

The stability of energetic compounds is another critical aspect that can be assessed theoretically. This includes thermal stability, which is often related to the strengths of the weakest bonds in the molecule, and kinetic stability, which is related to the activation barriers for decomposition reactions. nih.gov Computational methods can be used to calculate bond dissociation energies and to map out the potential energy surfaces for decomposition pathways.

For crystalline solids, predicting the most stable crystal structure is a significant challenge. However, recent advancements in DFT, such as the development of the Strongly Constrained and Appropriately Normed (SCAN) functional, have shown promise in accurately predicting the stability of solid phases for a wide range of materials. escholarship.org

While specific predicted energetic properties for this compound are not widely published, the theoretical framework for their calculation is well-established. For instance, studies on other energetic heterocycles, such as benzimidazole (B57391) derivatives, have shown that the introduction of nitro groups generally enhances explosive properties but can decrease thermal stability. mdpi.com Conversely, the high nitrogen content resulting from the azido groups in this compound is expected to contribute positively to its heat of formation and energetic performance.

The following table outlines the key energetic properties that are typically predicted using computational methods, along with the theoretical approaches used for their determination.

Table 3: Theoretical Framework for Prediction of Energetic Properties

| Property | Theoretical Approach |

|---|---|

| Gas-Phase Heat of Formation (ΔHf(g)) | Isodesmic Reactions, Atomization Reactions, Atom Equivalents (using DFT or other high-level quantum chemistry methods) |

| Solid-Phase Heat of Formation (ΔHf(s)) | ΔHf(g) + Heat of Sublimation (calculated or estimated) |

| Density (ρ) | Calculated from the optimized molecular volume in a simulated crystal lattice |

| Detonation Velocity (D) | Kamlet-Jacobs equations, which use calculated ΔHf(s) and ρ |

| Detonation Pressure (P) | Kamlet-Jacobs equations, which use calculated ΔHf(s) and ρ |

The application of these theoretical frameworks allows for the a priori screening of potential energetic materials, guiding synthetic efforts towards compounds with the most promising combination of performance and stability.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Azido-tetrazolo[1,5-a]pyrimidine |

| 2,4-Diazidopyrido[3,2-d]pyrimidine |

| Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines |

| 2,4,6-Triazido-3,5-difluoropyridine |

| 2,4,6-Triazido-1,3,5-triazine |

Role of 2,4 Diazidopyrimidine in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Heterocyclic Building Block in Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental in organic chemistry and are prevalent in a vast array of biologically active compounds and functional materials. sigmaaldrich.comossila.comsrdorganics.com Within this class of molecules, 2,4-diazidopyrimidine serves as a key starting material for the synthesis of a wide range of more complex structures. researchgate.net

Precursor for Fused Pyrimidine (B1678525) Systems and Annulated Congeners

A significant application of this compound lies in its ability to act as a precursor for the synthesis of fused pyrimidine systems. These are molecules where one or more rings are attached to the pyrimidine core, leading to the formation of annulated congeners. Such fused heterocyclic systems are of great interest due to their diverse biological activities. mdpi.comderpharmachemica.com

The reactivity of the azide (B81097) groups in this compound allows for various cyclization reactions, forming new rings fused to the pyrimidine scaffold. For instance, the azide groups can undergo intramolecular cyclization to form tetrazole rings, leading to an equilibrium between the diazido and ditetrazolo forms. researchgate.netresearchgate.net This azide-tetrazole tautomerism is a dynamic equilibrium that can be influenced by factors such as solvent polarity and temperature. mdpi.comresearchgate.net In polar solvents, the ditetrazolo tautomeric form of this compound has been observed. researchgate.netresearchgate.net

Furthermore, this compound and its derivatives can be used in reactions like the Vilsmeier-Haack reaction to introduce functional groups that can then participate in further cyclizations. researchgate.net For example, 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde, derived from a related pyrimidine, undergoes transformations in dimethyl sulfoxide (B87167) (DMSO) to form fused tetrazolo[1,5-a]pyrimidine (B1219648) systems. researchgate.net The synthesis of various substituted pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines has been achieved through the azidation of 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) followed by nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

The ability to construct these fused ring systems is crucial for developing new therapeutic agents and functional materials. The specific arrangement of atoms and functional groups in these molecules dictates their biological and physical properties. derpharmachemica.comnih.gov

Scaffold for Multi-Substituted Pyrimidine Architectures and Libraries

Beyond fused systems, this compound is an excellent scaffold for creating multi-substituted pyrimidine architectures. The two azide groups can be selectively or sequentially replaced by various nucleophiles, allowing for the introduction of a wide range of functional groups onto the pyrimidine ring. mdpi.com This versatility enables the generation of libraries of diverse pyrimidine derivatives, which are valuable in drug discovery and materials science for screening and identifying compounds with desired properties. nih.govnih.gov

The regioselectivity of nucleophilic attack on 2,4-diazidopyrimidines is a key aspect of their utility. Generally, in pyrimidines with two identical leaving groups, the C-4 position is more reactive towards nucleophiles. mdpi.com This allows for controlled, stepwise substitution to build up molecular complexity. For instance, SNAr reactions with N-, O-, and S-nucleophiles on 2,4-diazidopyrido[3,2-d]pyrimidine have been shown to produce a variety of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines with yields ranging from 20% to 98%. mdpi.comresearchgate.net

The development of synthetic methodologies to create these libraries of multi-substituted pyrimidines is an active area of research. nih.govnih.gov These methods often aim for efficiency and the ability to generate a wide range of derivatives from a common starting material like this compound.

Design and Synthesis of Energetic Compounds (Theoretical and Synthetic Approaches)

The high nitrogen content and the endothermic nature of the azide groups in this compound make it a compound of interest in the field of energetic materials. dtic.milresearchgate.net Energetic compounds are substances that release large amounts of energy upon decomposition, and there is a continuous search for new materials with improved performance and safety characteristics. nih.govsemanticscholar.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to predict the energetic properties of molecules like polyazidopyrimidines. dtic.milsemanticscholar.org These calculations can estimate properties like the heat of formation, which is a key indicator of the energy content of a compound. dtic.milresearchgate.net For example, theoretical studies on 2,4,6-triazidopyrimidine have shown it to have a positive heat of formation, suggesting promising energetic properties. dtic.mil

Synthetically, polyazidopyrimidines are typically prepared from their corresponding polychlorinated precursors by reaction with sodium azide. researchgate.netdtic.mil The introduction of multiple azide groups onto the pyrimidine ring significantly increases the energy content of the molecule. Each azido (B1232118) group contributes a substantial amount of endothermicity to a hydrocarbon compound. researchgate.net

Research in this area focuses on synthesizing new energetic compounds and understanding the relationship between their structure and properties. frontiersin.orgnih.gov The goal is to design molecules that are not only powerful but also possess sufficient thermal stability and are less sensitive to initiation by shock or friction. nih.gov

Exploration in Advanced Materials Synthesis (e.g., Carbon Nanotube Precursors)

In addition to its use in synthesizing discrete molecules, this compound and related polyazido compounds have been explored as precursors for the synthesis of advanced materials, most notably carbon nanotubes (CNTs). dtic.milresearchgate.net CNTs are allotropes of carbon with a cylindrical nanostructure that exhibit remarkable mechanical, electrical, and thermal properties. mdpi.com

The synthesis of CNTs often involves the chemical vapor deposition (CVD) method, where a carbon-containing precursor is decomposed at high temperatures in the presence of a catalyst. usu.edu Polyazidopyrimidines have been investigated as a carbon source in this process. dtic.mil One study found that 2,4,6-triazidopyrimidine can serve as a less sensitive precursor for the high-yield production of carbon nanotubes. dtic.mil The detonation or thermal decomposition of these nitrogen-rich compounds can provide the necessary carbon and energy for CNT formation. dtic.milresearchgate.net

The use of specific precursors can influence the properties of the resulting CNTs, such as their diameter and purity. mdpi.com The research in this area aims to develop more efficient and controllable methods for synthesizing high-quality CNTs for various applications. usu.eduarxiv.org

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2,4-Diazidopyrimidine derivatives, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic substitution reactions with azide sources (e.g., NaN₃) under controlled conditions. Key parameters include temperature (0–25°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of reagents. For example, substituting halogens at the 2- and 4-positions of pyrimidine with azide groups requires inert atmospheres to avoid side reactions .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm product purity using NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodology : Conduct stability assays by exposing the compound to light, heat (25–60°C), and humidity. Use UV-Vis spectroscopy to track degradation kinetics. For photostability, employ controlled light chambers (e.g., ICH Q1B guidelines).

- Data Interpretation : Compare degradation products via LC-MS and IR spectroscopy. Note that azide groups may decompose exothermically; differential scanning calorimetry (DSC) is critical for safety assessments .

Q. What are the primary challenges in evaluating the biological activity of this compound, and how can they be addressed?

- Methodology : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays or surface plasmon resonance (SPR). Address solubility issues by using DMSO/PBS mixtures (≤0.1% DMSO).

- Controls : Include positive controls (e.g., staurosporine for kinases) and validate cytotoxicity in cell lines (e.g., MTT assays) to distinguish specific activity from general toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

- Methodology : Perform density functional theory (DFT) calculations to model transition states during azide-alkyne cycloaddition. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Focus on electron density maps to identify reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Assess heterogeneity in assay conditions (e.g., enzyme isoforms, cell lines) and apply meta-analysis tools (e.g., RevMan) to identify confounding variables .

- Case Study : If one study reports potent kinase inhibition while another shows no activity, compare buffer pH, ATP concentrations, and post-translational modifications of the target enzyme .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Framework : Use the PICO framework (Population: enzyme/cell line; Intervention: analog modifications; Comparison: parent compound; Outcome: IC₅₀/EC₅₀) to define variables. Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at the 6-position).

- Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural descriptors (logP, H-bond donors) with activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products